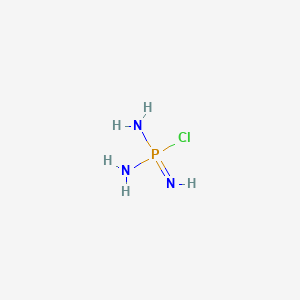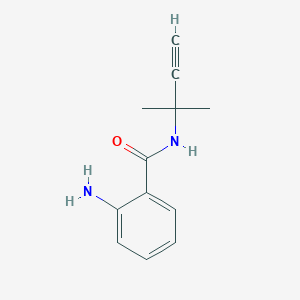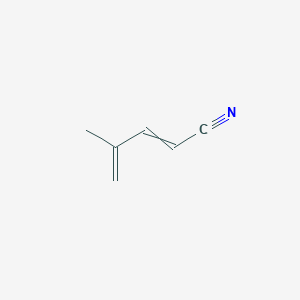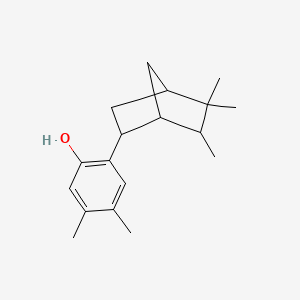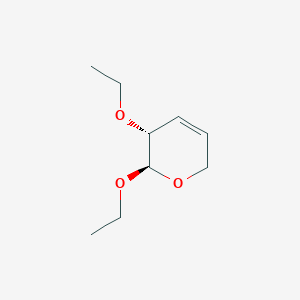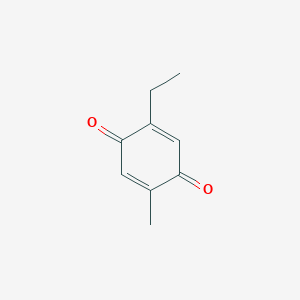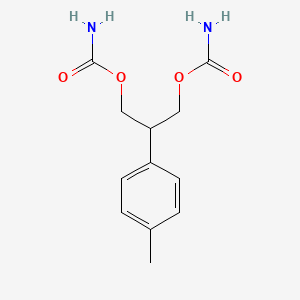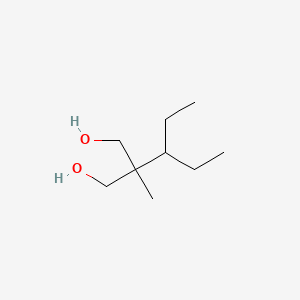
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is an organic compound with the molecular formula C8H18O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the second carbon are substituted with a 1-ethylpropyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- typically involves the alkylation of 1,3-propanediol. One common method is the reaction of 1,3-propanediol with 1-ethylpropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpropyl)-2-methylpropanal or 2-(1-ethylpropyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(1-ethylpropyl)-2-methylpropane.
Substitution: Formation of 2-(1-ethylpropyl)-2-methylpropyl chloride or bromide.
Scientific Research Applications
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bio-based solvent due to its low toxicity and biodegradability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a solvent or carrier, facilitating the transport of other molecules. Its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo nucleophilic substitution or elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: The parent compound with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group on the second carbon.
2-Ethyl-1,3-propanediol: A derivative with an ethyl group on the second carbon.
Uniqueness
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is unique due to the presence of both a 1-ethylpropyl and a methyl group on the second carbon. This substitution pattern imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives.
Properties
CAS No. |
25462-52-6 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methyl-2-pentan-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(5-2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
BJVNWGCAGZJART-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

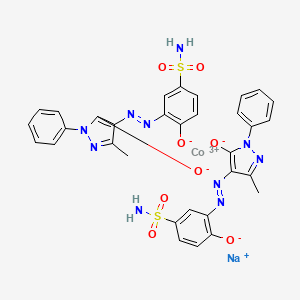
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
